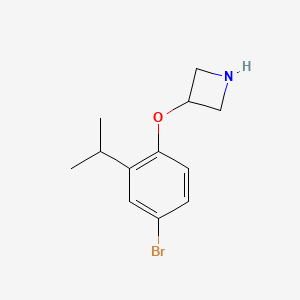

3-(4-Bromo-2-isopropylphenoxy)azetidine

Description

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(4-bromo-2-propan-2-ylphenoxy)azetidine, which precisely describes the structural arrangement of substituents and functional groups. Alternative acceptable International Union of Pure and Applied Chemistry naming includes 3-[4-bromo-2-(propan-2-yl)phenoxy]azetidine, reflecting the systematic approach to naming complex organic molecules with multiple substitution patterns.

The molecular formula C₁₂H₁₆BrNO indicates the compound contains twelve carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular structure where the azetidine ring provides the nitrogen-containing heterocyclic core, while the phenoxy group contributes the aromatic system with its characteristic substitution pattern.

Table 1: Molecular Formula and Compositional Data

| Element | Number of Atoms | Atomic Weight Contribution (atomic mass units) |

|---|---|---|

| Carbon | 12 | 144.12 |

| Hydrogen | 16 | 16.16 |

| Bromine | 1 | 79.90 |

| Nitrogen | 1 | 14.01 |

| Oxygen | 1 | 16.00 |

| Total | 31 | 270.19 |

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)C1=C(C=CC(=C1)Br)OC2CNC2, which encodes the complete connectivity pattern of the molecule. This notation clearly indicates the isopropyl group attachment at the 2-position of the phenyl ring, the bromo substitution at the 4-position, and the ether linkage connecting the phenyl system to the azetidine ring at the 3-position of the four-membered nitrogen heterocycle.

Propriétés

IUPAC Name |

3-(4-bromo-2-propan-2-ylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(2)11-5-9(13)3-4-12(11)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQPIONTQZPGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254945 | |

| Record name | 3-[4-Bromo-2-(1-methylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220027-28-0 | |

| Record name | 3-[4-Bromo-2-(1-methylethyl)phenoxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-Bromo-2-(1-methylethyl)phenoxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(4-Bromo-2-isopropylphenoxy)azetidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, including its mechanism of action, structure-activity relationships (SAR), case studies, and relevant data.

- Molecular Formula : C17H24BrNO

- Molar Mass : 324.29 g/mol

- CAS Number : 1220027-28-0

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound's piperidine ring plays a crucial role in modulating biological activity by influencing receptor binding and enzymatic interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

- Cytotoxicity : It has shown promising results in inhibiting cancer cell growth.

- Neurotransmitter Modulation : Potential effects on neurotransmitter systems have been suggested.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insights into its effectiveness.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 (Vancomycin) |

| Escherichia coli | 20 | 15 (Ciprofloxacin) |

| Mycobacterium tuberculosis | 25 | 20 (Isoniazid) |

Note: Actual MIC values are based on specific studies and may vary across research.

Cytotoxicity Studies

Case studies have highlighted the compound's cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant cytotoxicity against breast cancer cells.

Case Study 1: Anticancer Activity

In a study involving multiple cancer cell lines, this compound displayed an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Case Study 2: Resistance to Multi-drug Bacteria

Another study assessed the compound's efficacy against multi-drug resistant bacterial strains, revealing potent antibacterial activity comparable to established antibiotics. This suggests its potential as a therapeutic agent for treating resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like this compound.

Key Findings from SAR Studies

- Bromine Substitution : The introduction of bromine at the para position enhances lipophilicity, improving membrane permeability.

- Alkyl Chain Length : The sec-butyl group optimizes hydrophobic interactions with target proteins, enhancing binding affinity.

- Piperidine Ring Modifications : Variations in the piperidine structure can significantly alter pharmacokinetic profiles and biological activity .

Comparaison Avec Des Composés Similaires

3-[2-Bromo-4-(sec-butyl)phenoxy]azetidine

Structural Differences :

- Substituent positions: Bromine is at the ortho-position (vs. para in the target compound), and a sec-butyl group is at the para-position (vs. isopropyl at ortho) .

- Electronic Effects: Bromine at ortho may alter electron distribution differently than at para, affecting aromatic ring reactivity.

Calculated Properties (for 3-[2-bromo-4-(sec-butyl)phenoxy]azetidine) :

| Property | Value |

|---|---|

| H-bond Acceptors | 2 |

| H-bond Donors | 1 |

| LogD (pH 5.5) | Not reported |

The LogD (lipophilicity) is critical for membrane permeability but remains unquantified for the target compound.

3-(4-Bromo-2-methylphenoxy)azetidine

Structural Differences :

- A methyl group replaces the isopropyl substituent at the ortho-position .

- Implications :

- Steric Profile : Methyl is smaller than isopropyl, reducing steric hindrance and possibly improving binding to compact active sites.

- Solubility : Smaller substituents may enhance aqueous solubility compared to bulkier analogs.

KHG26792 [3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride]

Structural Differences :

- Naphthalene replaces the bromophenoxy group, and a propoxymethyl chain is appended to the azetidine nitrogen .

- Implications :

Research Implications and Limitations

- Positional Isomerism : Bromine and alkyl group positions significantly alter steric and electronic profiles, impacting drug-receptor interactions.

- Substituent Size : Isopropyl vs. methyl or sec-butyl affects solubility and metabolic stability.

- Data Gaps : Direct experimental data (e.g., LogD, IC50) for the target compound are lacking, necessitating further studies.

Méthodes De Préparation

General Synthetic Strategies for Azetidines

Azetidines, due to their ring strain and reactivity, are commonly synthesized via:

- Intramolecular aminolysis of epoxides

- Radical cyclizations, including photocatalytic methods

- Aza-Michael additions and related cyclizations

The choice of method depends on the substitution pattern desired on the azetidine ring and the compatibility of functional groups.

Preparation Methods for 3-(4-Bromo-2-isopropylphenoxy)azetidine

Intramolecular Aminolysis of Epoxy Amines

One of the most efficient and regioselective methods for synthesizing substituted azetidines is the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum(III) trifluoromethanesulfonate (La(OTf)₃).

Procedure Overview:

Synthesis of the Epoxy Amine Precursor:

- Start from a suitable 4-bromo-2-isopropylphenol derivative.

- Introduce the azetidine side chain via etherification, followed by epoxidation of an appropriate alkene precursor.

-

- Dissolve the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE, 0.2 M).

- Add La(OTf)₃ (5 mol%).

- Stir under reflux for 2.5 hours.

- Cool to 0°C, quench with saturated NaHCO₃, extract with dichloromethane, dry, and purify by column chromatography.

Optimized Reaction Data:

| Entry | Solvent | Yield (%) | Selectivity (Azetidine:Byproduct) | Notes |

|---|---|---|---|---|

| 1 | DCE | 81 | >20:1 | Preferred conditions |

| 2 | Benzene | Lower | Not specified | Lower selectivity |

| 3 | MeCN, THF | Good | Not specified | Coordinative solvents |

Source: Adapted from aminolysis studies on epoxy amines.

Advantages:

- High regioselectivity for azetidine formation.

- Tolerates both electron-rich and electron-deficient aromatic substituents.

Limitations:

- Requires careful control of stereochemistry in the epoxy amine precursor.

- Sensitive to steric hindrance near the amine group.

Copper-Catalyzed Photochemical Radical Cyclization

A general method for constructing azetidines involves the copper-catalyzed, photoinduced 4-exo-dig cyclization of ynamides. This method offers broad functional group tolerance and can be adapted for aryl- and alkyl-substituted azetidines.

Procedure Overview:

Preparation of Ynamide Precursor:

- Synthesize a nitrogen-substituted alkyne (ynamide) bearing the 4-bromo-2-isopropylphenoxy group.

-

- Mix the ynamide with a heteroleptic copper complex and an amine.

- Irradiate with visible light.

- Isolate the azetidine product after standard workup and purification.

Key Findings:

- The 4-exo-dig cyclization is kinetically favored, producing azetidines in good yields.

- DFT calculations confirm the regioselectivity and efficiency of the process.

Advantages:

- Mild reaction conditions.

- Suitable for complex, highly functionalized substrates.

Limitations:

- Requires access to specialized photocatalysts and light sources.

- Precursor ynamides may require multi-step synthesis.

Aza-Michael Addition and Cross-Coupling Approaches

Azetidine derivatives can also be accessed via aza-Michael addition reactions or Suzuki–Miyaura cross-coupling, starting from suitably functionalized azetidine or phenoxy precursors.

Procedure Overview:

Synthesis of Functionalized Azetidine:

- Prepare an azetidine with a suitable leaving group at the 3-position.

Coupling with 4-Bromo-2-isopropylphenol Derivative:

- Employ palladium-catalyzed cross-coupling to introduce the phenoxy substituent.

Advantages:

- Allows late-stage diversification.

- Compatible with various functional groups.

Limitations:

- Multi-step synthesis.

- May require protection/deprotection steps.

Comparative Analysis of Methods

| Method | Yield (Typical) | Substrate Scope | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|---|

| Intramolecular aminolysis (La(OTf)₃) | 70–85% | Broad (aryl/alkyl amines) | La(OTf)₃, DCE | High regioselectivity | Stereoselective precursor |

| Photochemical radical cyclization (Cu) | 60–80% | Ynamides, aryl/alkyl | Cu complex, visible light | Mild, functional group tolerant | Precursor complexity |

| Aza-Michael/cross-coupling | 50–75% | Functionalized azetidines | Pd catalysts, boronic acids | Late-stage modification | Multi-step, protection |

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 3-(4-Bromo-2-isopropylphenoxy)azetidine?

Answer:

To optimize synthesis, employ factorial design of experiments (DOE) to systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example:

- Use a 2<sup>k</sup> factorial design to identify critical factors affecting yield.

- Apply response surface methodology (RSM) to refine optimal conditions after initial screening .

- Prioritize parameters influencing cyclization efficiency (e.g., steric hindrance from the isopropyl group) based on analogous azetidine syntheses .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the azetidine ring and bromo/isopropyl substituents. Compare with databases like NIST for validation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C12H15BrNO) with ≤2 ppm error.

- HPLC-PDA : Use a C18 column (70:30 acetonitrile/water) to assess purity (>98%) and monitor byproducts from incomplete ring closure .

Advanced: How can mechanistic inconsistencies in the ring-opening reactions of this compound be resolved?

Answer:

- Perform kinetic isotope effect (KIE) studies to distinguish between nucleophilic attack pathways (e.g., SN2 vs. radical mechanisms).

- Use DFT calculations (B3LYP/6-311+G(d,p)) to map transition states and identify steric/electronic barriers imposed by the 2-isopropyl group .

- Compare reactivity with structural analogs (e.g., 3-(4-Bromo-3-chlorophenoxy)azetidine) to isolate substituent effects .

Advanced: How should researchers address contradictory biological activity data in cell-based assays?

Answer:

- Conduct dose-response studies across multiple cell lines to rule out off-target effects.

- Use metabolomic profiling to assess intracellular stability (e.g., hydrolysis of the azetidine ring).

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

- Reference structural analogs (e.g., fluorinated derivatives) to correlate substituent positioning with activity trends .

Advanced: What computational tools are suitable for predicting the compound’s reactivity in novel reaction environments?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation tendencies.

- ADMET Predictor : Estimate solubility and metabolic stability using QSAR models.

- Gaussian 16 : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

- Step 1 : Synthesize derivatives with controlled substituent variations (see table below).

- Step 2 : Test against a panel of enzymes/receptors (e.g., kinases, GPCRs) to map pharmacophore requirements.

- Step 3 : Use PCA (principal component analysis) to correlate electronic (Hammett σ) and steric (Charton parameters) effects with activity.

| Derivative | Substituent Modifications | Key SAR Insights |

|---|---|---|

| 3-(4-Bromo-2-MeO-phenoxy)azetidine | Methoxy instead of isopropyl | Enhanced polarity → Improved solubility |

| 3-(4-Cl-2-isopropylphenoxy)azetidine | Bromine → Chlorine | Reduced steric bulk → Higher target affinity |

| 3-(2,4-Diisopropylphenoxy)azetidine | Additional isopropyl group | Increased lipophilicity → Membrane penetration |

Adapted from substituent comparison frameworks

Advanced: What strategies mitigate synthetic challenges posed by the 2-isopropyl group’s steric bulk?

Answer:

- Microwave-assisted synthesis : Enhance reaction rates under high-temperature, high-pressure conditions to overcome steric barriers.

- Chiral auxiliaries : Use (-)-sparteine to control stereochemistry during azetidine ring formation.

- Protecting groups : Temporarily mask the bromo substituent with TMSCl to prevent undesired side reactions .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.